molecular formula C8H11Cl2F3 B3040613 1,2-Dichloro-1,1,2-trifluorooct-3-ene CAS No. 219904-95-7

1,2-Dichloro-1,1,2-trifluorooct-3-ene

Cat. No. B3040613
CAS RN: 219904-95-7
M. Wt: 235.07 g/mol
InChI Key: NEFLHKGXWFDDQU-AATRIKPKSA-N
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Description

1,2-Dichloro-1,1,2-trifluorooct-3-ene is a volatile liquid chlorofluoroalkane composed of carbon, hydrogen, chlorine, and fluorine . It is also known as a refrigerant with the designation R-123a .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-1,1,2-trifluorooct-3-ene contains a total of 23 bonds; 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, and 1 double bond .


Physical And Chemical Properties Analysis

The critical temperature of 1,2-Dichloro-1,1,2-trifluorooct-3-ene is 461.6 K (188.5 °C; 371.2 °F) . The rotation of the molecule is hindered by the presence of chlorine on each carbon atom, but this hindrance is alleviated at higher temperatures .

Scientific Research Applications

Cyclopropene Chemistry

1,2-Dichloro-1,1,2-trifluorooct-3-ene is a significant compound in cyclopropene chemistry. It's used in reactions involving dichlorocarbene, generated by thermal decomposition of trifluoro(trichloromethyl)silane, to produce chlorobistrifluoromethylcyclopropenium ions. These compounds undergo free-radical addition of halogens and engage in Diels–Alder reactions, crucial in synthesizing various chemical structures (Birchall et al., 1981).

Molecular Structure Studies

The molecular structures of derivatives of 1,2-Dichloro-1,1,2-trifluorooct-3-ene, like 1-silacyclopent-3-ene, have been extensively studied using electron diffraction. This research provides insights into the symmetry and planarity deviations of these compounds, which are vital for understanding their chemical behavior (Cradock et al., 1979).

Catalytic Reaction Studies

The compound plays a role in the study of heterogeneous catalytic reactions of chlorofluorocarbons. Research in this area explores reactions like disproportionation and isomerization, critical for understanding and controlling chemical processes involving chlorofluorocarbons (Blanchard et al., 1990).

Research in Fluorination

1,2-Dichloro-1,1,2-trifluorooct-3-ene is important in the fluorination of chlorofluoroether, where its reactions with anhydrous hydrogen fluoride are investigated. This research contributes to developing new compounds and understanding the mechanisms of fluorination reactions (Sekiya et al., 2001).

In Cyclopropane Chemistry

The thermal isomerization of gem-dichlorocyclopropanes, including derivatives of 1,2-Dichloro-1,1,2-trifluorooct-3-ene, to olefins is a significant area of research in cyclopropane chemistry. This study provides insights into the production of olefins, which are important in various industrial applications (Fields et al., 1969).

Stereochemistry and Rotational Isomerism

The stereochemical properties and rotational isomerism of dihaloethanes, including 1,2-difluoro-1,1,2-trichloro-ethane, are studied for understanding molecular conformations and electron distributions in these compounds (Souza et al., 2008).

Markovnikov Regiocontrol in Hydroboration

Research involving dichloroborane BHCl2 and 3,3,3-trifluoro-prop-1-ene, closely related to 1,2-Dichloro-1,1,2-trifluorooct-3-ene, provides insights into the Markovnikov regioselectivity in hydroboration reactions. This study is important for understanding and controlling the outcomes of hydroboration, a crucial reaction in organic synthesis (Fan et al., 2010).

properties

IUPAC Name

(E)-1,2-dichloro-1,1,2-trifluorooct-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2F3/c1-2-3-4-5-6-7(9,11)8(10,12)13/h5-6H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFLHKGXWFDDQU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
1,2-Dichloro-1,1,2-trifluorooct-3-ene
Reactant of Route 5
1,2-Dichloro-1,1,2-trifluorooct-3-ene
Reactant of Route 6
1,2-Dichloro-1,1,2-trifluorooct-3-ene

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